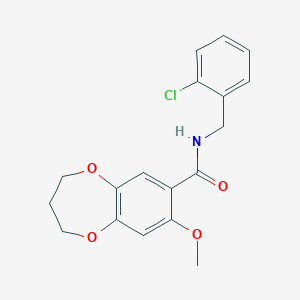

N-(2-chlorobenzyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-クロロベンジル)-8-メトキシ-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドは、以下の構造式を持つ化学化合物です。

C14H13ClN2O

この化合物は、クロロベンジル基とアミド官能基が置換したベンゾジオキセピン環系から成ります。この化合物は、興味深い生物学的特性を示しており、科学研究や用途にとって重要です。

2. 製法

合成経路:: N-(2-クロロベンジル)-8-メトキシ-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドの合成には、いくつかの工程が必要です。一般的な合成経路には、以下の反応が含まれます。

ケトクロマゾンの加水分解::

工業生産:: 工業規模の生産方法は、収率と効率を最適化するために合成経路の変更を伴う場合があります。特定の工業プロセスは、機密情報であり、公開されていない場合があります。

3. 化学反応解析

N-(2-クロロベンジル)-8-メトキシ-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-カルボキサミドは、以下のものを含むさまざまな化学反応に参加することができます。

酸化:: 適切な条件下で酸化反応が起こる可能性があります。

還元:: 還元反応は官能基を修飾する可能性があります。

置換:: 置換反応は、クロロベンジル基または他の位置で起こる可能性があります。

一般的な試薬:: 酸化剤、還元剤、求核剤などの試薬が関連しています。

主な生成物:: 生成される生成物は、特定の反応条件によって異なります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxepine Ring: The initial step involves the formation of the benzodioxepine ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzodioxepine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzodioxepine ring is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

科学的研究の応用

この化合物は、以下において応用が見られます。

医学:: 阻害効果を持つことから、医薬品候補としての可能性を調査しています。

化学生物学:: 生物学的標的との相互作用を研究しています。

産業:: 化学合成における使用や、原料としての可能性を探っています。

作用機序

作用機序には以下が含まれます。

分子標的:: 特定の酵素またはタンパク質と相互作用する可能性があります。

経路:: この化合物によって影響を受ける経路を調査しています。

6. 類似化合物の比較

独自性:: 関連する化合物と比較して、その独特な特徴を強調します。

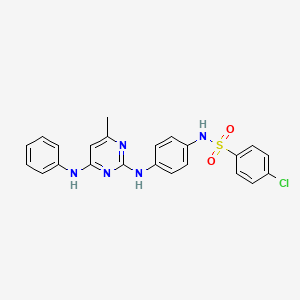

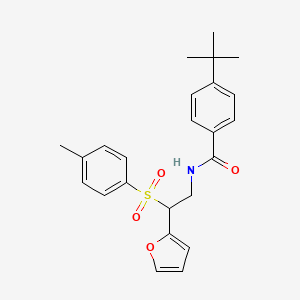

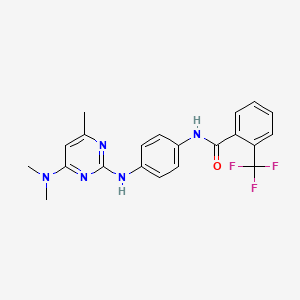

類似化合物:: 他のベンゾジオキセピンや関連する構造をリストします。

類似化合物との比較

Similar Compounds

N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: shares structural similarities with other benzodioxepine derivatives, such as:

Uniqueness

The uniqueness of N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide lies in its specific combination of functional groups and its potential biological activities. The presence of the chlorophenyl, methoxy, and carboxamide groups contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

特性

分子式 |

C18H18ClNO4 |

|---|---|

分子量 |

347.8 g/mol |

IUPAC名 |

N-[(2-chlorophenyl)methyl]-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |

InChI |

InChI=1S/C18H18ClNO4/c1-22-15-10-17-16(23-7-4-8-24-17)9-13(15)18(21)20-11-12-5-2-3-6-14(12)19/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,20,21) |

InChIキー |

DGMCRVHMMGDPIM-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1C(=O)NCC3=CC=CC=C3Cl)OCCCO2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11251391.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]naphthalene-1-carboxamide](/img/structure/B11251402.png)

![N-(3,5-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251403.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B11251406.png)

![N-(2-ethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11251411.png)

![2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11251413.png)

![6-{[(4-Methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11251434.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11251445.png)

![10-ethyl-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11251458.png)

![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B11251465.png)